4-Bromo-2-hydroxybenzene-1-sulfonyl chloride
Description
4-Bromo-2-hydroxybenzene-1-sulfonyl chloride (CAS: 1261497-41-9) is a brominated aromatic sulfonyl chloride derivative with the molecular formula C₆H₄BrClO₃S and a molecular weight of 271.52 g/mol . It features a hydroxyl (-OH) group at the 2-position, a bromine atom at the 4-position, and a sulfonyl chloride (-SO₂Cl) group at the 1-position of the benzene ring. This compound is primarily used in laboratory settings for synthesizing sulfonamides, sulfonate esters, and other derivatives due to the reactivity of the sulfonyl chloride group. Its purity is typically ≥95%, and it is stored in amber glass bottles to prevent degradation .
Properties
Molecular Formula |
C6H4BrClO3S |
|---|---|
Molecular Weight |
271.52 g/mol |
IUPAC Name |
4-bromo-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4BrClO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H |
InChI Key |
FMRHTUZGJHSLAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Chlorosulfonic acid acts as both a sulfonating agent and a chlorinating agent. The hydroxyl group on the aromatic ring activates the ortho and para positions for electrophilic substitution. However, the presence of bromine at position 4 exerts a meta-directing effect, complicating regioselectivity. To mitigate this, the reaction is conducted at temperatures below 60°C to favor sulfonation at position 1. A molar ratio of 2.5–4.0 moles of HSOCl per mole of 4-bromo-2-hydroxybenzene ensures complete conversion.
Key Steps:
-
Mixing Phase: 4-Bromo-2-hydroxybenzene is dissolved in dichloromethane, followed by gradual addition of HSOCl.
-
Catalytic Enhancement: Alkali metal salts (e.g., NaSO) are introduced to stabilize intermediates.
-
Quenching and Isolation: The reaction mixture is quenched in ice water, and the organic layer is separated. Anhydrous this compound is obtained via distillation to remove residual water and solvent.
Table 1: Optimization Parameters for Direct Sulfonylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | Maximizes regioselectivity |
| HSOCl Ratio | 3.0–3.5 moles | Prevents over-sulfonation |
| Catalyst Concentration | 5–10 wt% (NaSO) | Accelerates reaction rate |
Sulfonation Followed by Chlorination
This two-step method involves initial sulfonation to form 4-bromo-2-hydroxybenzenesulfonic acid, followed by chlorination to convert the sulfonic acid group into a sulfonyl chloride.
Sulfonation Step
4-Bromo-2-hydroxybenzene is treated with concentrated sulfuric acid or fuming sulfuric acid (oleum) at 80–100°C. The sulfonic acid group is introduced at position 1 due to the ortho-directing effect of the hydroxyl group. However, bromine’s meta-directing influence necessitates prolonged reaction times (8–12 hours) to achieve >85% conversion.
Chlorination Step
The sulfonic acid intermediate is reacted with thionyl chloride (SOCl) or phosphorus pentachloride (PCl) under reflux conditions. Thionyl chloride is preferred due to its milder reaction profile and easier byproduct removal (SO and HCl gases).
Reaction Conditions:
-
Solvent: Toluene or dichloromethane
-
Temperature: 70–80°C (SOCl), 100–110°C (PCl)
Table 2: Chlorinating Agents and Efficiency
| Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl | 70–80 | 4–6 | 85–90 | 99.2 |
| PCl | 100–110 | 3–5 | 75–80 | 98.5 |
Protective Group Strategies
The hydroxyl group’s reactivity often necessitates protection during sulfonation to prevent undesired side reactions. Common protective groups include acetyl and methoxymethyl (MOM) ethers.
Acetylation-Based Protection
4-Bromo-2-hydroxybenzene is acetylated using acetic anhydride in pyridine, yielding 4-bromo-2-acetoxybenzene. Subsequent sulfonation with HSOCl introduces the sulfonyl chloride group at position 1. Deprotection via alkaline hydrolysis (NaOH/EtOH) restores the hydroxyl group.
Advantages:
-
Improved regioselectivity (>95% purity).
-
Reduced side reactions (e.g., sulfonation at position 3).
Disadvantages:
-
Additional steps increase synthesis time by 30–40%.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Sulfonylation | 80–85 | 98.5 | High | Moderate |
| Sulfonation-Chlorination | 75–90 | 99.0 | Moderate | Low |
| Protective Group Route | 70–75 | 99.5 | Low | High |
Key Findings:
-
Direct sulfonylation balances yield and scalability, making it ideal for industrial applications.
-
Protective group strategies, while high-purity, are cost-prohibitive for large-scale production.
Industrial-Scale Synthesis Considerations
Large-scale production prioritizes solvent recovery, catalyst reuse, and waste minimization. Halogenated solvents are distilled and recycled, reducing environmental impact. Continuous-flow reactors enhance temperature control and reaction uniformity, achieving throughputs of 50–100 kg/batch .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding quinone derivative.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydroxybenzene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Quinone Derivatives: Formed from the oxidation of the hydroxyl group.
Hydroxybenzene Derivatives: Formed from the reduction of the bromine atom.
Scientific Research Applications
4-Bromo-2-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
4-Bromo-2-ethylbenzene-1-sulfonyl Chloride
- Molecular Formula : C₈H₈BrClO₂S
- Molecular Weight : 283.56 g/mol
- CAS : 175278-24-7
- Key Differences :
- Replaces the hydroxyl (-OH) group with an ethyl (-CH₂CH₃) substituent at the 2-position.
- The ethyl group is electron-donating, increasing the compound’s lipophilicity and reducing polarity compared to the hydroxyl-containing analog.
- Applications : Suitable for reactions requiring hydrophobic intermediates, such as lipid-soluble drug candidates .
5-Bromo-2-chlorobenzene-1-sulfonyl Chloride
- Molecular Formula : C₆H₃BrCl₂O₂S
- Molecular Weight : 289.96 g/mol
- CAS : 81226-68-8
- Key Differences: Contains a chlorine atom at the 2-position and bromine at the 5-position. Applications: Used in synthesizing halogen-rich agrochemicals or flame retardants due to its dual halogen substituents .
4-Bromobenzoyl Chloride
- Molecular Formula : C₇H₄BrClO
- Molecular Weight : 219.46 g/mol
- CAS : 586-75-4
- Key Differences :
- Features a benzoyl chloride (-COCl) group instead of sulfonyl chloride (-SO₂Cl).
- Benzoyl chlorides undergo nucleophilic acyl substitutions (e.g., forming esters or amides), while sulfonyl chlorides are more reactive toward amines (e.g., forming sulfonamides).
- Applications : Widely used in peptide synthesis and polymer chemistry .
4-Bromo-2-formylbenzene-1-sulfonyl Chloride
- Molecular Formula : C₇H₄BrClO₃S (inferred from structure)
- Key Differences: Substitutes the hydroxyl group with a formyl (-CHO) group at the 2-position. The aldehyde group introduces additional reactivity, enabling condensation reactions (e.g., with hydrazines to form hydrazones). Applications: Potential use in synthesizing Schiff base ligands or fluorescent probes .
Comparative Analysis Table
Research Findings and Implications
Reactivity Trends: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water or methanol) but may complicate reactions requiring anhydrous conditions . Ethyl and chlorine substituents reduce polarity, favoring organic-phase reactions .
Synthetic Utility :
- Sulfonyl chlorides with hydroxyl groups (e.g., the target compound) are preferred for synthesizing water-soluble sulfonamides, critical in antibiotic development .
- Halogen-rich analogs (e.g., 5-bromo-2-chloro derivative) are valuable in materials science for their flame-retardant properties .
Safety Considerations :
- Sulfonyl and benzoyl chlorides require careful handling due to their lachrymatory and corrosive nature. Proper ventilation and personal protective equipment (PPE) are mandatory .
Biological Activity
The compound is known for its nucleophilic substitution reactions , where the sulfonyl chloride group can be replaced by nucleophiles such as amines, leading to the formation of sulfonamide derivatives. Additionally, it can engage in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group on the benzene ring. The electron-withdrawing nature of the sulfonyl chloride enhances electrophilicity at the ortho and para positions relative to the hydroxyl group, increasing its reactivity in synthetic applications.
Biological Activity Overview
While specific biological activities of 4-bromo-2-hydroxybenzene-1-sulfonyl chloride are not extensively documented, compounds with similar functional groups often exhibit significant biological properties. Sulfonamide derivatives, for instance, are well-known for their antibacterial activity and are widely used in pharmaceuticals. The hydroxyl group may enhance interactions with biological macromolecules, potentially improving solubility and bioavailability in drug formulations.
Comparative Biological Activity of Related Compounds
A comparative analysis of structurally similar compounds indicates varying biological activities:
| Compound Name | Structural Features | Unique Biological Aspects |
|---|---|---|
| 4-Bromo-2-methylbenzene-1-sulfonyl chloride | Contains a methyl group instead of a hydroxyl | Different steric effects due to methyl group |
| 4-Chloro-2-hydroxybenzene-1-sulfonyl chloride | Contains chlorine instead of bromine | Varies in reactivity due to chlorine |
| 4-Bromo-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride | Contains a fluorine substituent | Fluorine's electronegativity alters reactivity |
| 4-Bromobenzene-1-sulfonyl chloride | Lacks hydroxyl and additional substituents | Simpler structure with different reactivity |
| 3-Bromo-2-hydroxybenzene-1-sulfonyl chloride | Different substitution pattern | Affects regioselectivity in reactions |
The combination of bromine and hydroxyl groups alongside the sulfonyl chloride moiety provides distinct reactivity patterns that are not found in simpler analogs, making this compound particularly valuable in synthetic organic chemistry.
Antibacterial Activity
Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. For example, studies on related compounds have demonstrated their efficacy against various bacterial strains. In one study, compounds similar to this compound were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .
Antimicrobial Potential
A recent study focusing on novel compounds containing sulfonamide structures highlighted their potential as antimicrobial agents. The presence of a bromine atom was noted to enhance antimicrobial effects compared to their chloro derivatives . This suggests that modifications to the structure of sulfonamide derivatives can significantly influence their biological activity.
Q & A
Q. How should researchers address contradictory data between theoretical predictions and experimental results?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Theoretical : Re-optimize DFT geometries with higher basis sets (e.g., def2-TZVP).
- Experimental : Use 2D NMR (NOESY, HSQC) to confirm spatial arrangements.
- Statistical : Apply Bland-Altman plots or Deming regression to assess systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
